Methyl 4-(1-(benzylsulfonyl)piperidin-4-yl)benzoate
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Overview
Description
“Methyl 4-(1-(benzylsulfonyl)piperidin-4-yl)benzoate” is a chemical compound that contains a benzylsulfonyl group and a piperidinyl group. The benzylsulfonyl group consists of a benzene ring attached to a sulfonyl group (SO2), which is known for its strong electron-withdrawing properties. The piperidinyl group is a type of cyclic amine that is often found in pharmaceuticals and other biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the benzylsulfonyl and piperidinyl groups, as well as the methyl benzoate group. The benzylsulfonyl group would contribute to the overall polarity of the molecule, while the piperidinyl group could potentially form hydrogen bonds with other molecules .Chemical Reactions Analysis
As a sulfonyl compound, “this compound” might undergo reactions typical of this class of compounds, such as nucleophilic substitution or elimination. The piperidinyl group could also participate in various reactions, particularly if it is protonated to form a piperidinium ion .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the sulfonyl group could increase its acidity compared to other similar compounds. The piperidinyl group could also influence its basicity .Scientific Research Applications
Cytochrome P450 Enzyme Involvement
The metabolism of novel antidepressants involves Cytochrome P450 enzymes, demonstrating the importance of understanding chemical interactions within biological systems for drug development. One study highlights the oxidative metabolism pathways of a compound similar in complexity to Methyl 4-(1-(benzylsulfonyl)piperidin-4-yl)benzoate, providing insights into enzyme kinetics and metabolic transformations Hvenegaard et al., 2012.
Chemical Synthesis and Reactivity
Research into the synthesis and reactivity of benzyl- and sulfonyl-containing piperidine derivatives underlines their utility in constructing complex molecular architectures. For example, a study on nucleophile-promoted alkyne-iminium ion cyclizations showcases the synthetic versatility of these compounds, relevant to organic chemistry and drug discovery Arnold et al., 2003.
Antimicrobial Activity
The antimicrobial activity of benzhydryl-sulfonyl-piperidine derivatives against pathogens suggests their potential as templates for developing new antimicrobial agents. This highlights the significance of these compounds in addressing resistance issues in infectious diseases Vinaya et al., 2009.
Enzyme Inhibition for Therapeutic Applications
Derivatives of benzylsulfonyl piperidine have been investigated for their ability to inhibit acetylcholinesterase, an enzyme target in the treatment of Alzheimer's disease. This demonstrates their potential in therapeutic applications, particularly in neurodegenerative diseases Sugimoto et al., 1990.
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of Methyl 4-(1-(benzylsulfonyl)piperidin-4-yl)benzoate is the chemokine receptor CCR5 . This receptor belongs to the seven transmembrane G-protein coupled receptor family and plays a crucial role in the process of HIV-1 entry .
Mode of Action
This compound acts as a CCR5 antagonist . It binds to the CCR5 receptor, blocking its function and preventing HIV-1 from entering the cell . The compound contains a basic nitrogen atom, which is believed to anchor the ligands to the CCR5 receptor via a strong salt-bridge interaction .
Biochemical Pathways
The compound’s action on the CCR5 receptor affects the HIV-1 entry pathway . By blocking the CCR5 receptor, the compound prevents HIV-1 from entering the cell, thereby inhibiting the progression of the infection .
Result of Action
The result of the compound’s action is the inhibition of HIV-1 entry into the cell . This can potentially slow down the progression of the infection and provide a therapeutic benefit in the treatment of HIV-1 .
Biochemical Analysis
Biochemical Properties
It is known that piperidine derivatives, which include Methyl 4-(1-(benzylsulfonyl)piperidin-4-yl)benzoate, have been evaluated for potential treatment of HIV
Cellular Effects
It has been suggested that it may have potential in the treatment of HIV This suggests that it may have effects on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that it is a piperidine derivative, and these compounds have been studied for their potential as HIV treatments
Properties
IUPAC Name |
methyl 4-(1-benzylsulfonylpiperidin-4-yl)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO4S/c1-25-20(22)19-9-7-17(8-10-19)18-11-13-21(14-12-18)26(23,24)15-16-5-3-2-4-6-16/h2-10,18H,11-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNEFSHXIQKUKFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2CCN(CC2)S(=O)(=O)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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